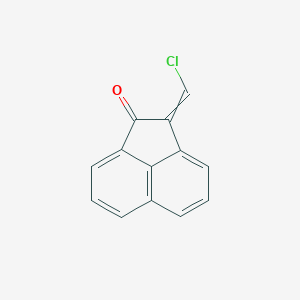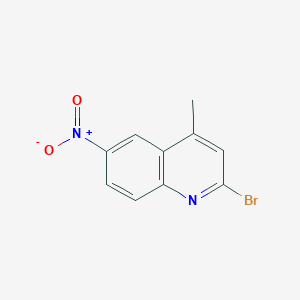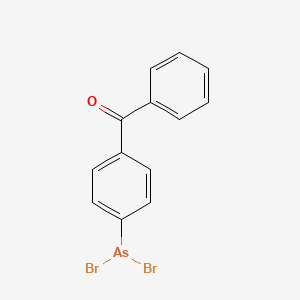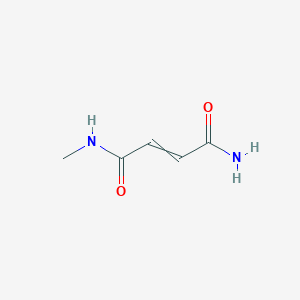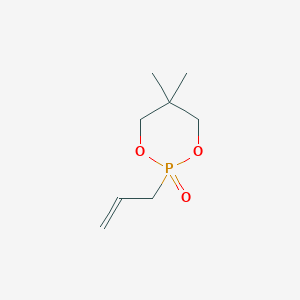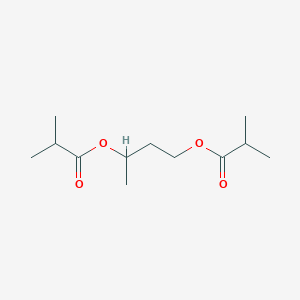
3-(2-Methylpropanoyloxy)butyl 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylpropanoyloxy)butyl 2-methylpropanoate is an organic compound with the molecular formula C12H22O4. It is an ester derived from the reaction between 3-hydroxybutyl 2-methylpropanoate and 2-methylpropanoic acid. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropanoyloxy)butyl 2-methylpropanoate typically involves the esterification reaction between 3-hydroxybutyl 2-methylpropanoate and 2-methylpropanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed in stoichiometric amounts. The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methylpropanoyloxy)butyl 2-methylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 3-hydroxybutyl 2-methylpropanoate and 2-methylpropanoic acid.
Transesterification: The compound can participate in transesterification reactions with other alcohols to form different esters.
Reduction: Reduction of the ester can lead to the formation of the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 3-hydroxybutyl 2-methylpropanoate and 2-methylpropanoic acid.
Transesterification: Various esters depending on the alcohol used.
Reduction: 3-hydroxybutyl alcohol and 2-methylpropanol.
Aplicaciones Científicas De Investigación
3-(2-Methylpropanoyloxy)butyl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to products.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylpropanoyloxy)butyl 2-methylpropanoate involves its interaction with specific molecular targets. In biological systems, the ester can be hydrolyzed by esterases to release the active components, 3-hydroxybutyl 2-methylpropanoate and 2-methylpropanoic acid. These components can then interact with cellular pathways, potentially exhibiting antimicrobial or other bioactive effects.
Comparación Con Compuestos Similares
3-(2-Methylpropanoyloxy)butyl 2-methylpropanoate can be compared with other similar esters such as:
3-Methylbutyl 2-methylpropanoate: Similar structure but different alkyl chain length.
Isoamyl isobutyrate: Similar ester but with a different alcohol component.
Isopentyl isobutanoate: Another similar ester with a different alcohol component.
The uniqueness of this compound lies in its specific combination of 3-hydroxybutyl and 2-methylpropanoic acid, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
5451-73-0 |
|---|---|
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
3-(2-methylpropanoyloxy)butyl 2-methylpropanoate |
InChI |
InChI=1S/C12H22O4/c1-8(2)11(13)15-7-6-10(5)16-12(14)9(3)4/h8-10H,6-7H2,1-5H3 |
Clave InChI |
LAMCKTKYVYSYRX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OCCC(C)OC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


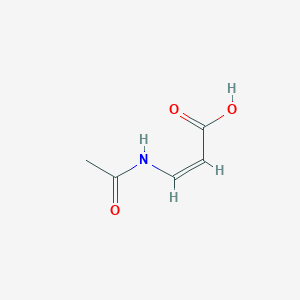
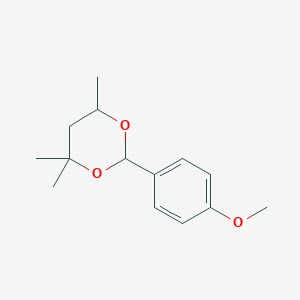
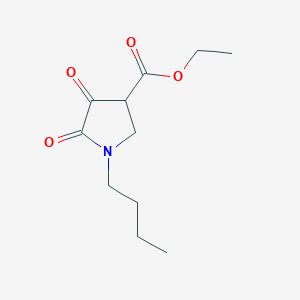

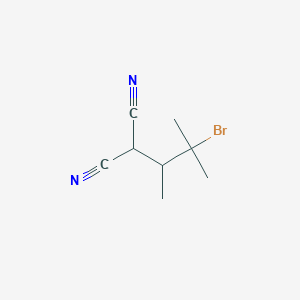

![3-Cyclohexyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B14725550.png)
